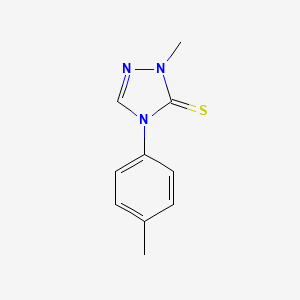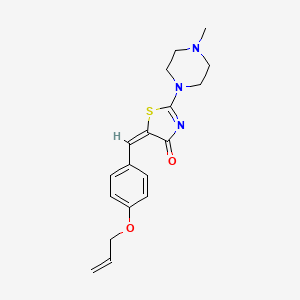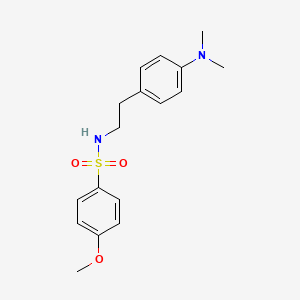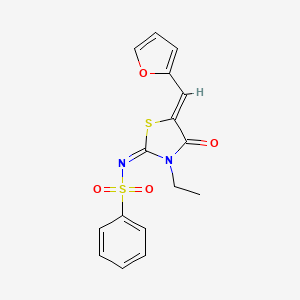![molecular formula C14H12N2O B2563347 3-[(2-甲基苯基)甲氧基]吡啶-4-腈 CAS No. 2201878-64-8](/img/structure/B2563347.png)
3-[(2-甲基苯基)甲氧基]吡啶-4-腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile: is an organic compound that belongs to the class of aromatic nitriles It features a pyridine ring substituted with a methoxy group at the 3-position and a nitrile group at the 4-position The methoxy group is further substituted with a 2-methylphenyl group
科学研究应用
Chemistry:
In organic synthesis, 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile serves as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in the development of new compounds.
Biology and Medicine:
The compound has potential applications in medicinal chemistry as a scaffold for drug development. Its structure can be modified to create analogs with desired biological activities, such as enzyme inhibitors or receptor modulators.
Industry:
In materials science, the compound can be used in the synthesis of polymers and advanced materials. Its aromatic structure contributes to the stability and performance of these materials.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 3-hydroxypyridine-4-carbonitrile with 2-methylbenzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods:
For industrial-scale production, the process may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. Purification steps such as recrystallization or column chromatography are employed to obtain the desired compound with high purity.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the phenyl ring, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in DMF for deprotonation followed by reaction with electrophiles.
Major Products:
Oxidation: 3-[(2-Methylphenyl)methoxy]pyridine-4-carboxylic acid.
Reduction: 3-[(2-Methylphenyl)methoxy]pyridine-4-amine.
Substitution: Various substituted derivatives depending on the electrophile used.
作用机制
The mechanism of action of 3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The methoxy and phenyl groups contribute to the compound’s overall hydrophobicity and electronic properties, affecting its interaction with biological molecules.
相似化合物的比较
3-[(2-Methylphenyl)methoxy]pyridine-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
3-[(2-Methylphenyl)methoxy]pyridine-4-amine: Similar structure but with an amine group instead of a nitrile group.
3-[(2-Methylphenyl)methoxy]pyridine-4-methanol: Similar structure but with a hydroxymethyl group instead of a nitrile group.
Uniqueness:
3-[(2-Methylphenyl)methoxy]pyridine-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct reactivity and properties compared to its analogs. The nitrile group can participate in a variety of chemical reactions, making the compound versatile for synthetic applications. Additionally, the combination of the methoxy and 2-methylphenyl groups provides a unique electronic and steric environment, influencing the compound’s behavior in different contexts.
属性
IUPAC Name |
3-[(2-methylphenyl)methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-11-4-2-3-5-13(11)10-17-14-9-16-7-6-12(14)8-15/h2-7,9H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYLICNZGDHCCDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1COC2=C(C=CN=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2563268.png)
![Ethyl 6-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-4-hydroxyquinoline-3-carboxylate](/img/structure/B2563271.png)

![4-[ethyl(phenyl)sulfamoyl]-N-[(2Z)-3-ethyl-4-methoxy-7-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2563274.png)
![3-(4-methoxyphenyl)-5-oxo-N-[(thiophen-2-yl)methyl]-4H,5H-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/structure/B2563276.png)

![N,N-diethyl-2-(3-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoacetyl}-1H-indol-1-yl)acetamide](/img/structure/B2563278.png)


![2-ethoxy-6-{(E)-[(4-fluoro-2-methylphenyl)imino]methyl}phenol](/img/structure/B2563282.png)
![N-(2-(tert-butyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-phenylpropanamide](/img/structure/B2563283.png)
![3-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(3-fluorophenyl)-1,4-dihydropyridazin-4-one](/img/structure/B2563285.png)
